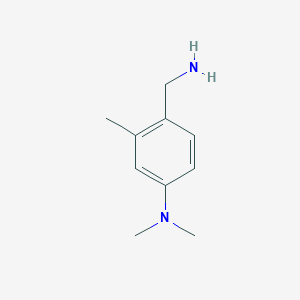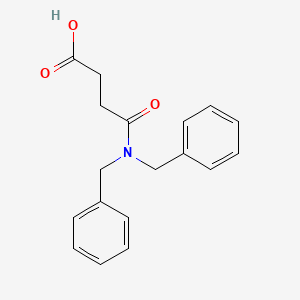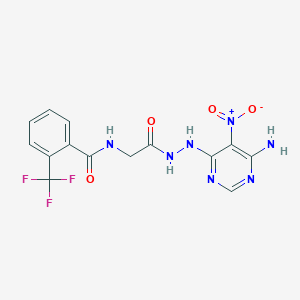![molecular formula C20H24FN3O2 B2359268 3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one CAS No. 2415510-57-3](/img/structure/B2359268.png)
3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class of molecules. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving cyclopentanecarbonyl chloride and piperidine.
Quinazolinone Core Construction: The quinazolinone core is constructed by reacting 2-aminobenzonitrile with appropriate reagents to form the quinazolinone scaffold.
Coupling Reaction: The piperidine intermediate is then coupled with the quinazolinone core under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the quinazolinone ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
類似化合物との比較
Similar Compounds
- 3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-quinazolin-4-one
- 7-Fluoro-3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-quinazolin-4-one
Uniqueness
3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one is unique due to the presence of the fluorine atom at the 7-position of the quinazolinone ring. This fluorine atom can significantly influence the compound’s biological activity and pharmacokinetic properties, making it distinct from other similar compounds.
特性
IUPAC Name |
3-[[1-(cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-16-5-6-17-18(11-16)22-13-24(20(17)26)12-14-7-9-23(10-8-14)19(25)15-3-1-2-4-15/h5-6,11,13-15H,1-4,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAHIJFRZSYIRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2359185.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359187.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2359190.png)

![Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2359195.png)
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/new.no-structure.jpg)


![2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2359204.png)



